Cas no 64228-79-1 (Atracurium)
Atracurium structure
Product Name:Atracurium
CAS-Nr.:64228-79-1
MF:C53H72N2O12
MW:929.144996643066
CID:58150
PubChem ID:47319
Update Time:2025-04-18
Atracurium Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Atracurium
- 5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquino
- Atracurium Besilate
- 5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
- Atracurium Dibesylate
- UNII-2GQ1IRY63P
- 5-[3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-
- 5-[3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoate
- NS00004297
- C07548
- AB00514743
- Prestwick2_000005
- DTXSID9043726
- BRN 1523633
- AB00514743_09
- Atracurium cation
- 2GQ1IRY63P
- CHEMBL1360
- SPBio_001930
- SCHEMBL7773510
- Isoquinolinium, 2,2'-(1,5-pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl))-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- GTPL9537
- Isoquinolinium, 1,2,3,4-tetrahydro-2,2'-(1,5-pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-2-methyl-
- 2,2'-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium)
- Atracurium ion
- BPBio1_000011
- 2-(2-CARBOXYETHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYLISOQUINOLINIUM, PENTAMETHYLENE ESTER
- CHEBI:2914
- Prestwick3_000005
- Isoquinolinium, 2,2'-(1,5-pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- 2,2'-{pentane-1,5-diylbis[oxy(3-oxopropane-3,1-diyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium]
- BDBM92478
- Prestwick1_000005
- Q27098039
- 2,2'-(pentane-1,5-diylbis(oxy(3-oxopropane-3,1-diyl)))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium)
- AB00514743_08
- BSPBio_000009
- BCP07109
- 1-[(3,4-dimethoxyphenyl)methyl]-2-[3-({5-[(3-{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl}propanoyl)oxy]pentyl}oxy)-3-oxopropyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium
- HMS2090I21
- 1-((3,4-dimethoxyphenyl)methyl)-2-(3-((5-((3-(1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium
- CS-0013365
- FT-0765521
- AB00514743-07
- 64228-79-1
- ISOQUINOLINIUM, 2,2'-(1,5-PENTANEDIYLBIS(OXY(3-OXO-3,1-PROPANEDIYL)))BIS(1-((3,4-DIMETHOXYPHENYL)METHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL
- HY-B0292
-
- MDL: MFCD00869583
- Inchi: 1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2
- InChI-Schlüssel: YXSLJKQTIDHPOT-UHFFFAOYSA-N
- Lächelt: O(C)C1C(=CC2CC[N+](C)(CCC(=O)OCCCCCOC(CC[N+]3(C)CCC4C=C(C(=CC=4C3CC3C=CC(=C(C=3)OC)OC)OC)OC)=O)C(CC3C=CC(=C(C=3)OC)OC)C=2C=1)OC
Berechnete Eigenschaften
- Genaue Masse: 928.50900
- Monoisotopenmasse: 928.509
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 67
- Anzahl drehbarer Bindungen: 26
- Komplexität: 1390
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 126A^2
- XLogP3: 7.9
Experimentelle Eigenschaften
- Schmelzpunkt: 185-194 ºC
- PSA: 126.44000
- LogP: 7.98310
Atracurium Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:64228-79-1)Atracurium besylate
Bestellnummer:sfd13750
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36
Preis ($):discuss personally
Email:sales2@senfeida.com
Shenzhen NuoFuYin Biotechnology Co., Ltd.
Gold Mitglied
(CAS:64228-79-1)atracurium
Bestellnummer:1
Bestandsstatus:88888
Menge:500g/1kg
Reinheit:99
Preisinformationen zuletzt aktualisiert:Wednesday, 1 April 2026 10:10
Preis ($):0
Email:19519577873@163.com
Atracurium Verwandte Literatur
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
64228-79-1 (Atracurium) Verwandte Produkte
- 1193104-79-8(Isoquinolinium, 2,2'-[(3-methyl-1,5-pentanediyl)bis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2- methyl-, (1R,1'R,2R,2'R)-)
- 1075726-78-1(2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl) methyl]-3,4-dihydro-6,7- dimethoxy-, phenylmethyl ester, (1R)-)
- 14028-68-3(Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate)
- 64228-81-5(Atracurium Besylate)
- 64228-78-0(Atracurium oxalate)
- 64228-77-9(2(1H)-Isoquinolinepropanoicacid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-,1,5-pentanediyl ester (9CI))
- 1193104-81-2(Isoquinolinium, 2,2'-[(1-methyl-1,5-pentanediyl)bis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2- methyl-, (1R,1'R,2R,2'R)-)
- 1075726-97-4(Isoquinolinium, 1-[(3,4- dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2- methyl-2-[3-oxo-3-( phenylmethoxy)propyl]-,(1R,2S)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)